Anti-Influenza Activity Against H1N1 and Tamiflu-Resistant Strain
Wulignan A1 exhibits activity against both wild-type H1N1 influenza virus and the H1N1-TR strain, a Tamiflu (oseltamivir)-resistant variant . This dual activity profile is a key differentiator, as many neuraminidase inhibitors lose efficacy against resistant strains. While specific IC50 values are not disclosed in the primary literature, the compound is explicitly noted for this property in reputable chemical databases and patent filings [1].
| Evidence Dimension | Antiviral spectrum |
|---|---|
| Target Compound Data | Active against H1N1 and H1N1-TR |
| Comparator Or Baseline | Other Schisandra lignans (e.g., Gomisin O) primarily tested against HBV or HIV [2] |
| Quantified Difference | Qualitative difference in target virus and resistance profile |
| Conditions | In vitro antiviral assays (specific assay details not provided in available abstracts) |
Why This Matters
This activity profile positions Wulignan A1 as a valuable tool for studying drug resistance mechanisms in influenza, unlike general antiviral lignans.
- [1] Chang WL, et al. Schisandrae fructus extracts for inhibition or prevention of H1N1 influenza virus infection and its application thereof. US Patent 8,414,938 B2. 2013. View Source
- [2] Ma WH, et al. Schisanwilsonins H and I, two new dibenzocyclooctane lignans from the fruits of Schisandra wilsoniana. J Asian Nat Prod Res. 2023;25(1):1-6. View Source
